(2-Amino-1,3-thiazol-5-yl)methanol
CAS No.: 131184-73-1
Cat. No.: VC20807066
Molecular Formula: C4H6N2OS
Molecular Weight: 130.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131184-73-1 |
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Molecular Formula | C4H6N2OS |
Molecular Weight | 130.17 g/mol |
IUPAC Name | (2-amino-1,3-thiazol-5-yl)methanol |
Standard InChI | InChI=1S/C4H6N2OS/c5-4-6-1-3(2-7)8-4/h1,7H,2H2,(H2,5,6) |
Standard InChI Key | TZEMBFLDHOUKNI-UHFFFAOYSA-N |
SMILES | C1=C(SC(=N1)N)CO |
Canonical SMILES | C1=C(SC(=N1)N)CO |
Introduction
Chemical Properties and Structural Characteristics
(2-Amino-1,3-thiazol-5-yl)methanol is a heterocyclic compound belonging to the aminothiazole family. It features a thiazole ring with an amino group at position 2 and a hydroxymethyl group at position 5. The compound has the molecular formula C₄H₆N₂OS with a molecular weight of 130.2 g/mol . The structure combines several important functional groups:
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A five-membered thiazole ring containing both sulfur and nitrogen
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A primary amino group (-NH₂) at the 2-position of the thiazole ring
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A hydroxymethyl group (-CH₂OH) at the 5-position
Physical and Chemical Properties
The physical and chemical properties of (2-Amino-1,3-thiazol-5-yl)methanol are summarized in the following table:
Property | Value |
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Molecular Formula | C₄H₆N₂OS |
Molecular Weight | 130.2 g/mol |
CAS Number | 131184-73-1 |
PubChem CID | 11217273 |
SMILES Notation | C(c1csc(N)n1)O |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 4 |
The compound contains multiple hydrogen bond donors and acceptors, which contribute to its solubility profile and potential interactions with biological targets .
Synthetic Methods and Preparation
Industrial Production Considerations
Industrial production of aminothiazole derivatives typically requires optimization of reaction conditions to achieve high yields and purity. As with similar compounds, the production of (2-Amino-1,3-thiazol-5-yl)methanol would likely involve careful control of:
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Temperature and pressure parameters
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Reaction time and catalyst concentrations
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Purification processes to ensure high-quality final product
Biological Activities and Pharmacological Properties
Relationship to Bioactive Aminothiazole Compounds
(2-Amino-1,3-thiazol-5-yl)methanol belongs to the 2-aminothiazole family, which has demonstrated diverse biological activities. The 2-aminothiazole scaffold is present in numerous compounds with proven biological effects, including:
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Anticancer activity against various cell lines
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Antioxidant properties
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Antimicrobial effects against both Gram-positive and Gram-negative bacteria
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Enzymatic inhibition capabilities
The literature reports multiple synthetic pathways for 2-aminothiazoles with four prominent biological activities (anticancer, antioxidant, antimicrobial, and enzyme inhibition) .
Structure-Activity Relationships
Functional Group Significance
The structure of (2-Amino-1,3-thiazol-5-yl)methanol contains key functional groups that influence its biological activity:
Comparison with Related Compounds
The positional isomer (2-amino-1,3-thiazol-4-yl)methanol hydrochloride has been documented with the following properties:
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CAS Number: 51307-43-8
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MFCD Number: MFCD00274533
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Molecular Formula: C₄H₆N₂OS (same as the 5-position isomer, excluding the HCl salt)
The structural difference between the 4-position and 5-position isomers may result in distinct biological activities and chemical properties, highlighting the importance of regiochemistry in the development of bioactive compounds.
Applications and Research Directions
Pharmaceutical Applications
Based on the biological activities of related aminothiazole compounds, (2-Amino-1,3-thiazol-5-yl)methanol has potential applications in:
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Cancer therapy: As a scaffold for developing targeted anticancer agents
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Antimicrobial development: For creating new antibacterial compounds
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Enzyme inhibition: As a starting point for the design of enzyme inhibitors
Building Block in Medicinal Chemistry
(2-Amino-1,3-thiazol-5-yl)methanol serves as an important building block in medicinal chemistry, providing a versatile scaffold for further modifications. The presence of both the amino group and the hydroxymethyl functionality allows for diverse chemical transformations:
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The amino group can undergo acylation, sulfonylation, or alkylation reactions
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The hydroxymethyl group can be oxidized, converted to halides, or used in esterification reactions
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The thiazole ring can participate in various coupling reactions
These transformation possibilities make the compound valuable in the synthesis of more complex therapeutic candidates and chemical libraries for drug discovery efforts.
Analytical Methods and Characterization
Spectroscopic Identification
Identification and characterization of (2-Amino-1,3-thiazol-5-yl)methanol typically involve various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the methylene protons of the hydroxymethyl group
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¹³C NMR would identify the carbon atoms of the thiazole ring and functional groups
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Infrared (IR) Spectroscopy:
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Would reveal characteristic absorptions for N-H stretching (amino group)
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O-H stretching (hydroxymethyl group)
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C=N and C-S stretching (thiazole ring)
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Mass Spectrometry:
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Would confirm the molecular weight of 130.2 g/mol
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Fragmentation pattern would provide structural information
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Chromatographic Analysis
Chromatographic methods are essential for purity assessment and quality control of (2-Amino-1,3-thiazol-5-yl)methanol:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Thin-Layer Chromatography (TLC)
These methods enable the detection of impurities and confirmation of compound identity through retention time comparisons and spectral matching.
Quantity | Price Range (USD) | Purity |
---|---|---|
250mg | $72.90 | 98% |
1g | $188.90 | 98% |
5g | $848.90 | 98% |
The compound's availability may be subject to production constraints, with typical delivery timeframes ranging from 8-12 weeks due to the specialized nature of its synthesis .
Future Research Perspectives
Sustainable Synthesis Approaches
Developing green chemistry approaches for the synthesis of (2-Amino-1,3-thiazol-5-yl)methanol represents another important direction for future research. This might include:
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Solvent-free reaction conditions
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Catalytic methods to improve reaction efficiency
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Continuous flow chemistry for more sustainable production
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Biocatalytic approaches using enzymes to facilitate key transformation steps
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